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Compound of Interest

Compound Name: Chloroiodomethane

Cat. No.: B1360106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for chloroiodomethane (CH2Cll). The information
presented is intended to support research and development activities where this compound is
utilized. All quantitative data is summarized in structured tables, and detailed experimental
protocols are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of molecules.
For chloroiodomethane, both *H and 3C NMR provide characteristic signals that confirm its

molecular structure.

1H NMR Data

The *H NMR spectrum of chloroiodomethane shows a single peak, corresponding to the two

equivalent protons.

Table 1: *H NMR Spectroscopic Data for Chloroiodomethane

Chemical Shift () Multiplicity Solvent

4.971 ppm Singlet CDCls
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13C NMR Data

The 13C NMR spectrum of chloroiodomethane displays a single resonance for the carbon
atom. While a specific experimental value from a single source can vary slightly based on
conditions, data is available in spectral databases such as PubChem and SpectraBase. The
chemical shift is found in the typical region for halomethanes.

Table 2: 13C NMR Spectroscopic Data for Chloroiodomethane

Chemical Shift () Solvent Data Source Reference

--INVALID-LINK--, --INVALID-

~ -25 to -35 ppm (estimated CDClIs
ppm ( ) LINK

Note: The chemical shift of the carbon in halomethanes is significantly influenced by the
electronegativity and size of the halogen atoms. The presence of one chlorine and one iodine
atom shifts the resonance upfield compared to dichloromethane and downfield compared to

diiodomethane.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of
chloroiodomethane exhibits characteristic absorption bands corresponding to the stretching
and bending vibrations of its chemical bonds. The gas-phase IR spectrum is well-documented
in the NIST Chemistry WebBook.

Table 3: Infrared (IR) Spectroscopic Data and Vibrational Mode Assignments for

Chloroiodomethane
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Wavenumber (cm~?)

Vibrational Mode Assignment

~3050 C-H symmetric stretch
~1410 CH: scissoring

~1220 CH2 wagging

~800 CHz rocking

~690 C-Cl stretch

~530 C-I stretch

114 CI-C-1 bending [1]

Note: The exact peak positions can vary depending on the phase (gas, liquid, or solid) and the

spectroscopic technigue (e.g., transmission, ATR).

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR and IR spectra of

chloroiodomethane. These protocols are based on standard laboratory practices and can be

adapted to specific instrumentation.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution *H and 3C NMR spectra of chloroiodomethane.

Materials:

5 mm NMR tubes

Pipettes

Vortex mixer

Chloroiodomethane (CHzClII)

Deuterated chloroform (CDCls) with 0.03% (v/v) tetramethylsilane (TMS)
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Instrumentation:

e 400 MHz (or higher) NMR spectrometer
Procedure:

e Sample Preparation:

o In a clean, dry vial, dissolve approximately 10-20 mg of chloroiodomethane in 0.6-0.7 mL
of CDClIs containing TMS.

o For 3C NMR, a more concentrated solution (50-100 mg/mL) may be required to obtain a
good signal-to-noise ratio in a reasonable time.

o Thoroughly mix the solution using a vortex mixer to ensure homogeneity.
o Transfer the solution to a 5 mm NMR tube.

¢ Instrument Setup:

[e]

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

[e]

Lock the spectrometer on the deuterium signal of the CDCls.

o

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o

Tune and match the probe for both the *H and 13C frequencies.
e 1H NMR Acquisition:
o Acquire a single-scan *H spectrum to check the concentration and shimming.

o Set the appropriate spectral width, acquisition time (typically 2-4 seconds), and relaxation
delay (typically 1-5 seconds).

o Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.
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o Process the Free Induction Decay (FID) with an appropriate window function (e.g.,
exponential multiplication with a line broadening of 0.3 Hz).

o Perform a Fourier transform, phase correction, and baseline correction.

o Reference the spectrum to the TMS signal at 0.00 ppm.

e 13C NMR Acquisition:

o

Switch the spectrometer to the 3C nucleus frequency.
o Use a proton-decoupled pulse sequence (e.g., zgpg30).
o Set a wider spectral width (e.g., 0-220 ppm).

o Acquire a larger number of scans (typically 128 or more) due to the low natural abundance
of 13C and the relatively long relaxation times of quaternary carbons (though not present in
this molecule).

o Process the FID similarly to the *H spectrum.

o Reference the spectrum to the CDCIs solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol

Objective: To obtain a high-quality infrared spectrum of liquid chloroiodomethane.
Materials:

e Chloroiodomethane (CH:ClII)

e Spectroscopy-grade solvent for cleaning (e.g., isopropanol or acetone)

o Lint-free wipes

Instrumentation:
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o FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury
cadmium telluride (MCT) detector.

o Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.
Procedure:
e Instrument Preparation:

o Ensure the spectrometer is powered on and has had adequate time to warm up and
stabilize.

o Purge the sample compartment with dry air or nitrogen to minimize interference from
atmospheric water and carbon dioxide.

o Background Spectrum Acquisition:

o Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.qg.,
isopropanol) and allow it to dry completely.

o Acquire a background spectrum (typically 16-32 scans) with the clean, empty ATR crystal.
This will be used to ratio against the sample spectrum.

e Sample Spectrum Acquisition:

o Place a small drop of liquid chloroiodomethane onto the center of the ATR crystal,
ensuring the crystal surface is completely covered.

o Acquire the sample spectrum using the same number of scans and resolution as the
background spectrum. A typical resolution is 4 cm~1.

o The spectrometer software will automatically ratio the sample interferogram to the
background interferogram to generate the absorbance or transmittance spectrum.

o Data Processing and Analysis:

o Perform a baseline correction if necessary.
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o Use the software's peak-picking tool to identify the wavenumbers of the major absorption
bands.

o Compare the peak positions to known literature values and vibrational mode assignments.
e Cleaning:

o After analysis, carefully clean the chloroiodomethane from the ATR crystal using a lint-
free wipe and an appropriate solvent.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic analysis of
chloroiodomethane, from sample preparation to data interpretation.
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Workflow for Spectroscopic Analysis of Chloroiodomethane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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